1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester
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Overview
Description
Selatogrel, also known as ACT-246475, is a reversible, selective, and potent antagonist of the platelet P2Y12 receptor. It therefore acts as a platelet aggregation inhibitor. Selatogrel dose-dependently blocks thrombus formation and displays a wide therapeutic window.
Scientific Research Applications
Synthesis and Development of Novel Compounds
A key area of research for 1-Piperazinecarboxylic acid derivatives involves the synthesis of novel compounds. For instance, the development of new piperazine substituted quinolones, as described by Fathalla and Pazdera (2017), highlights the importance of these derivatives in creating new chemical entities. They developed a series of piperazine derivatives via a condensation process, which could serve as a foundation for further chemical exploration (Fathalla & Pazdera, 2017).
Application in Antimicrobial Studies
1-Piperazinecarboxylic acid derivatives have been investigated for their antimicrobial properties. For example, Patel, Agravat, and Shaikh (2011) synthesized amide derivatives of piperazine and evaluated their in vitro antimicrobial activity, finding variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Polyamide Synthesis Involving Piperazine
Research by Hattori and Kinoshita (1979) on the synthesis of polyamides containing uracil and adenine, where piperazine was used, demonstrates the compound's utility in polymer chemistry. Their work involved creating polyamides with molecular weights ranging from 1000–5000, which were soluble in water (Hattori & Kinoshita, 1979).
Development of Anti-Inflammatory and Analgesic Agents
A study by Abu‐Hashem et al. (2020) on the synthesis of novel benzodifuranyl derivatives, which included piperazine, highlighted their potential as anti-inflammatory and analgesic agents. This research presents another dimension of the therapeutic potential of piperazine derivatives (Abu‐Hashem et al., 2020).
Investigations in Neuropharmacology
The work by Bigge et al. (1989) on the development of 4-(3-phosphonopropyl)-2-piperazinecarboxylic acid (CPP), a compound structurally related to 1-Piperazinecarboxylic acid, sheds light on its relevance in neuropharmacology. CPP was explored as a potential N-methyl-D-aspartate (NMDA) receptor antagonist, an area of significant interest in neuroscience research (Bigge et al., 1989).
properties
CAS RN |
1159500-34-1 |
---|---|
Product Name |
1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester |
Molecular Formula |
C28H39N6O8P |
Molecular Weight |
618.63 |
IUPAC Name |
((R)-3-(4-(butoxycarbonyl)piperazin-1-yl)-2-(6-((S)-3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxamido)-3-oxopropyl)phosphonic acid |
InChI |
InChI=1S/C28H39N6O8P/c1-3-4-16-42-28(37)33-14-12-32(13-15-33)27(36)23(19-43(38,39)40)30-26(35)22-17-24(34-11-10-21(18-34)41-2)31-25(29-22)20-8-6-5-7-9-20/h5-9,17,21,23H,3-4,10-16,18-19H2,1-2H3,(H,30,35)(H2,38,39,40)/t21-,23-/m0/s1 |
InChI Key |
FYXHWMQPCJOJCH-GMAHTHKFSA-N |
SMILES |
O=C(N1CCN(C([C@@H](NC(C2=NC(C3=CC=CC=C3)=NC(N4CC[C@@H](C4)OC)=C2)=O)CP(O)(O)=O)=O)CC1)OCCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ACT-246475; ACT 246475; ACT246475; Selatogrel. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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